molecular formula C10H12ClNO B15233546 8-Chloro-5-methylchroman-4-amine

8-Chloro-5-methylchroman-4-amine

Cat. No.: B15233546
M. Wt: 197.66 g/mol
InChI Key: VZKPVKMUMYOISJ-UHFFFAOYSA-N
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Description

8-Chloro-5-methylchroman-4-amine is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a chroman ring system with a chlorine atom at the 8th position and a methyl group at the 5th position, along with an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-methylchroman-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid at elevated temperatures (75-80°C) for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization with trifluoroacetic acid and trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-methylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce chromanols.

Scientific Research Applications

8-Chloro-5-methylchroman-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-5-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. For example, chroman derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-5-methylchroman-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chlorine atom and methyl group enhances its potential as a pharmacologically active compound.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

8-chloro-5-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO/c1-6-2-3-7(11)10-9(6)8(12)4-5-13-10/h2-3,8H,4-5,12H2,1H3

InChI Key

VZKPVKMUMYOISJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCOC2=C(C=C1)Cl)N

Origin of Product

United States

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